N-benzyl-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-benzyl-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzyl group, three methyl groups, and a sulfonamide group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonamides to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, sulfonyl chlorides, and bases such as pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in various biological processes. The benzyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethyloxazole: A related compound with similar structural features but lacking the benzyl and sulfonamide groups.
Benzylsulfonamide: Contains the benzyl and sulfonamide groups but lacks the oxazole ring.
N-methyl-N-phenylsulfonamide: Another sulfonamide derivative with different substituents.
Uniqueness
N-benzyl-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is unique due to the combination of its benzyl, methyl, and sulfonamide groups attached to the oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
260047-09-4 |
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Molecular Formula |
C13H16N2O3S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
N-benzyl-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C13H16N2O3S/c1-10-13(11(2)18-14-10)19(16,17)15(3)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
InChI Key |
VPVLGOCDWKWCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=CC=CC=C2 |
solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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